(6Z)-6-{(2E)-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinylidene}-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine
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Overview
Description
(6Z)-6-{(2E)-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinylidene}-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazolo[3,4-a]phthalazine core and a bromo-phenylprop-2-en-1-ylidene moiety. The presence of multiple functional groups within the molecule makes it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-{(2E)-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinylidene}-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine typically involves multi-step organic synthesis. The process begins with the preparation of the triazolo[3,4-a]phthalazine core, followed by the introduction of the bromo-phenylprop-2-en-1-ylidene moiety through a series of condensation and substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form. Additionally, the implementation of green chemistry principles can help minimize the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(6Z)-6-{(2E)-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinylidene}-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromo group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(6Z)-6-{(2E)-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinylidene}-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6Z)-6-{(2E)-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinylidene}-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Interhalogens: Compounds containing two or more different halogen atoms.
Disilanes: Organosilicon compounds with Si-Si bonds.
Equiatomic Compounds: Compounds with equal proportions of different elements.
Uniqueness
(6Z)-6-{(2E)-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinylidene}-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine is unique due to its specific structure and the presence of multiple functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H13BrN6 |
---|---|
Molecular Weight |
393.2 g/mol |
IUPAC Name |
N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-[1,2,4]triazolo[3,4-a]phthalazin-6-amine |
InChI |
InChI=1S/C18H13BrN6/c19-14(10-13-6-2-1-3-7-13)11-20-22-17-15-8-4-5-9-16(15)18-23-21-12-25(18)24-17/h1-12H,(H,22,24)/b14-10-,20-11+ |
InChI Key |
PBRXLTJEULXKOU-MCXKGUMDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=N/NC2=NN3C=NN=C3C4=CC=CC=C42)\Br |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=NNC2=NN3C=NN=C3C4=CC=CC=C42)Br |
Origin of Product |
United States |
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